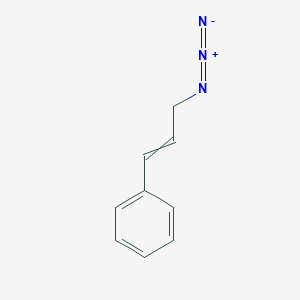

3-Azido-propenyl-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

3-azidoprop-1-enylbenzene |

InChI |

InChI=1S/C9H9N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |

InChI Key |

VKGXVGRJSAWWRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN=[N+]=[N-] |

Origin of Product |

United States |

The Significance of Azide Functionality in Organic Synthesis

The azide (B81097) group (–N₃) is a high-energy functional group that has become a cornerstone in modern organic synthesis. baseclick.eu Despite their energetic nature, azides exhibit remarkable stability under many reaction conditions, including acidic and basic environments. baseclick.eu This stability allows for their incorporation into molecules early in a synthetic sequence, acting as a masked amine group that can be reduced to a primary amine in high yield at a later stage. baseclick.euwikipedia.org

One of the most significant applications of the azide group is its participation in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". baseclick.euorganic-chemistry.org This reaction is highly efficient and specific, allowing for the formation of stable 1,2,3-triazole rings that can link different molecular fragments. baseclick.eu The azide group's ability to form nitrogen-containing heterocycles is a key feature of its utility in synthesizing complex molecules. rsc.orgnih.gov

The Role of Propenyl Benzene Scaffolds in Molecular Design

The propenyl-benzene scaffold, a benzene (B151609) ring with a propenyl (–CH=CH–CH₃) side chain, is a structural motif found in various natural and synthetic compounds. frontiersin.org This framework serves as a core structure for building more complex molecules by attaching various chemical groups. nih.gov The presence of the propenyl group's double bond introduces a site of unsaturation, making the molecule more reactive than a simple benzene ring and opening avenues for various addition and functionalization reactions. ontosight.ai

Propenyl-benzene derivatives are valuable in several industries, including flavor and fragrance, pharmaceuticals, and cosmetics. frontiersin.orgnih.gov Their derivatives have shown potential biological activities, making them interesting candidates for drug discovery and development. frontiersin.orgmdpi.com The versatility of the propenyl-benzene scaffold allows for the synthesis of a diverse range of compounds with tailored properties.

Synergistic Reactivity of Azide and Alkene Moieties Within the Compound

The combination of an azide (B81097) and an alkene (within the propenyl group) in a single molecule like 3-Azido-propenyl-benzene gives rise to unique and powerful synergistic reactivity. The azide can act as a 1,3-dipole and the alkene as a dipolarophile in intramolecular or intermolecular cycloaddition reactions. wikipedia.org

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkene can lead to the formation of 1,2,3-triazoline (B1256620) rings. rsc.orgrsc.org However, these reactions can sometimes be slow and may require elevated temperatures. organic-chemistry.orgrsc.org The reactivity can be influenced by electronic factors, and the resulting triazolines can be reactive intermediates that rearrange to form other heterocyclic structures like aziridines. rsc.org The development of catalytic systems, including those using transition metals, has expanded the scope and efficiency of these transformations. mdpi.com

Recent advancements in photoredox catalysis have enabled novel methods for the functionalization of alkenes using azide radicals, leading to the synthesis of difunctionalized products. nih.govrsc.org This approach allows for the introduction of the azide group along with another functional group across the double bond, further increasing the molecular complexity and synthetic utility of the starting alkene.

Emergence As a Versatile Synthon for Advanced Chemical Transformations

Strategies for Azide Introduction

Nucleophilic Displacement Reactions with Inorganic Azides

One of the most fundamental and widely used methods for synthesizing organic azides is the nucleophilic substitution (SN2) reaction. researchgate.netmasterorganicchemistry.com This involves the displacement of a suitable leaving group, such as a halide or sulfonate, by an azide anion, typically from an inorganic salt like sodium azide (NaN3). researchgate.netwikipedia.org The reaction is highly effective for preparing primary and secondary alkyl azides from the corresponding bromides at ambient temperature in dimethyl sulfoxide (B87167) (DMSO), yielding products of high purity. thieme-connect.com

For the synthesis of an aryl azide, the precursor would typically be an aryl halide. Copper-catalyzed Ullmann-type reactions can facilitate the conversion of aryl halides to aryl azides. For instance, the use of a CuI/diamine catalyst system has been shown to enable the rapid synthesis of aryl azides from aryl halides under mild conditions, with aryl iodides reacting even at room temperature. thieme-connect.com Alternatively, for an allylic azide like this compound, the precursor would be a propenyl-benzene substituted with a leaving group on the propyl chain. The azide ion is an excellent nucleophile for SN2 reactions, often providing better results than other nitrogen nucleophiles like amines. masterorganicchemistry.com

| Substrate Type | Reagent System | Key Features | Relevant Findings | Citations |

| Alkyl Halides/Sulfonates | Sodium Azide (NaN3) in DMSO | High yields and purity for primary and secondary halides; avoids hazardous distillation. | Efficient nucleophilic substitution of bromide at ambient temperature. | thieme-connect.com |

| Aryl Halides | NaN3, CuI/diamine catalyst | Mild reaction conditions; can be accelerated by microwave irradiation. | Aryl iodides can react at room temperature; sodium ascorbate (B8700270) stabilizes the catalyst system. | thieme-connect.com |

| Arenediazonium Tosylates | Sodium Azide (NaN3) in water | Rapid, high-yield reaction at room temperature without metal catalysis. | Thermally stable and water-soluble diazonium salts provide clean products. | organic-chemistry.orgorganic-chemistry.org |

Conversion of Alcohols, Epoxides, and Aziridines to Azides

Alcohols: The direct conversion of alcohols to azides is a highly attractive strategy. The Mitsunobu reaction is a classic method, which proceeds with an inversion of stereochemistry. commonorganicchemistry.com This reaction can be modified to use safer azide sources than the traditionally used hydrazoic acid, such as diphenylphosphoryl azide (DPPA) or zinc azide. ias.ac.inresearchgate.net Another approach involves the activation of the alcohol with reagents like bis(2,4-dichlorophenyl) phosphate (B84403) in the presence of a base, which mediates an efficient one-pot azidation. organic-chemistry.orgorganic-chemistry.org For less reactive alcohols, a system of triphenylphosphine, iodine, and imidazole (B134444) with sodium azide in DMSO has proven effective. ias.ac.in

Epoxides: The ring-opening of epoxides with an azide nucleophile, known as azidolysis, is a common route to β-azido alcohols. cmu.edu These products can be valuable precursors. The reaction typically involves reagents like sodium azide (NaN3) or trimethylsilyl (B98337) azide (TMSN3). cmu.eduthieme-connect.com The regioselectivity of the azide attack is a key consideration. Under neutral or basic conditions, the azide ion generally attacks the less substituted carbon. However, for aryl-substituted epoxides like styrene (B11656) oxide, the attack predominantly occurs at the more substituted benzylic carbon. cmu.eduutwente.nl The reaction's regioselectivity can be controlled by pH; acidic conditions can reverse the selectivity compared to basic conditions. cmu.edu Promoters such as Oxone® can be used to achieve highly regioselective and efficient reactions at room temperature. thieme-connect.comorganic-chemistry.org

Aziridines: Similar to epoxides, aziridines can undergo ring-opening reactions with sodium azide to yield β-azido amines. organic-chemistry.orgorganic-chemistry.org These reactions can be catalyzed by mild Lewis acids like lithium perchlorate, which coordinates to the aziridine (B145994) nitrogen and facilitates the ring-opening. organic-chemistry.org The process is highly regioselective; for instance, aryl-N-tosyl aziridines are preferentially attacked at the benzylic position. organic-chemistry.org The use of Oxone® as a promoter in aqueous acetonitrile (B52724) also provides an efficient and regioselective method for the azidolysis of aziridines. thieme-connect.comorganic-chemistry.org A metal-free approach involving aryl azides and aziridines in the presence of triflic acid has also been developed for constructing quinoline (B57606) cores. rsc.orgrsc.org

| Starting Material | Reagent System | Product Type | Key Findings | Citations |

| Alcohols | PPh3, I2, Imidazole, NaN3 in DMSO | Alkyl/Benzyl (B1604629) Azides | Efficient, one-pot conversion with good chemoselectivity for less substituted alcohols. | ias.ac.in |

| Alcohols | Diphenylphosphoryl azide (DPPA), DBU | Alkyl/Benzyl Azides | Proceeds with inversion of stereochemistry; avoids phosphine (B1218219) oxide byproducts. | commonorganicchemistry.com |

| Epoxides | NaN3, Oxone® in H2O/MeCN | β-Azido Alcohols | Highly regioselective and efficient at room temperature. | thieme-connect.comorganic-chemistry.org |

| Epoxides | NaN3 in water, pH control | β-Azido Alcohols | Regioselectivity can be reversed by switching from basic (pH 9.5) to acidic (pH 4.2) conditions. | cmu.edu |

| Aziridines | NaN3, LiClO4 (catalytic) | β-Azido Amines | Mild, neutral conditions with high regioselectivity; attack occurs at the benzylic position for aryl aziridines. | organic-chemistry.org |

Diazo Transfer onto Amines

The diazo-transfer reaction is a powerful method for converting primary amines into azides. wikipedia.org This transformation is particularly useful for synthesizing aryl azides from the corresponding anilines. organic-chemistry.orgresearchgate.net The reaction involves a reagent that transfers a two-nitrogen unit to the amine. Trifluoromethanesulfonyl azide (TfN3) and imidazole-1-sulfonyl azide are effective diazo-transfer reagents. wikipedia.orgorganic-chemistry.org A significant advantage of this method is the ability to perform an in-situ diazotization followed by azidation, allowing for the direct and clean conversion of aromatic amines to azides without metal catalysts. organic-chemistry.orgorganic-chemistry.org More recent developments have introduced safer, crystalline reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP), which provides high yields in metal-free conditions. rsc.org The mechanism involves the nucleophilic attack of the amine on the terminal nitrogen of the azide donor. researchgate.net

Hydroazidation of Alkenes

Hydroazidation involves the addition of hydrazoic acid (HN3) across the double bond of an alkene. For a substrate like 1-phenylpropene, this could directly yield the desired product. The regioselectivity of the addition is crucial. While classical methods often yield the Markovnikov product, modern catalysis has enabled anti-Markovnikov additions. bohrium.comnih.gov

Cobalt-catalyzed hydroazidation provides a method for the Markovnikov-selective conversion of various olefins to azides using a silane (B1218182) and a sulfonyl azide as the nitrogen source. nih.govorganic-chemistry.org Conversely, direct intermolecular anti-Markovnikov hydroazidation of unactivated olefins can be achieved using a bench-stable benziodoxole promoter at ambient temperature. nih.gov This latter method is significant as it facilitates the direct addition of HN3 across a wide variety of unactivated olefins, which was previously a challenging transformation. nih.gov

Approaches for Propenyl-Benzene Moiety Construction

The synthesis of the core propenyl-benzene structure is an alternative convergent strategy, where an azide-substituted benzene (B151609) ring is modified to introduce the propenyl group.

Alkylation Reactions of Aromatic Hydrocarbons with Propylene (B89431)

The alkylation of benzene and its derivatives with propylene is a cornerstone of industrial organic chemistry, most notably in the production of cumene (B47948) (isopropylbenzene). acs.org This reaction is typically a Friedel-Crafts alkylation, often employing zeolite catalysts. rsc.orggoogle.com The reaction is exothermic, and controlling the temperature is important as lower temperatures favor the desired mono-alkylated product. nih.gov

While the industrial process is optimized for cumene, modifying the conditions can influence the product distribution. The formation of polyalkylated products like diisopropylbenzene (DIPB) can occur, especially at higher temperatures or low benzene-to-propylene ratios. acs.orgnih.gov Zeolites such as H-BEA have been shown to be effective catalysts, with large tridimensional channels being more suitable for the reaction. rsc.org To synthesize this compound via this route, one would start with azidobenzene (B1194522) and perform the alkylation with propylene. The directing effects of the azide group (ortho-, para-directing) would need to be considered, and separation of isomers would likely be necessary.

| Catalyst | Reaction Type | Key Parameters | Findings | Citations |

| Zeolite β | Gas Phase Alkylation | Temperature: 200–300 °C | Maximum conversion of propylene was observed at 260 °C. Higher temperatures led to increased polyalkylation. | nih.gov |

| H-BEA, H-ZSM-5, H-MOR Zeolites | Gas Phase Alkylation | N/A | Zeolites with large tridimensional channels, like H-BEA, perform better in terms of activity and stability. | rsc.org |

| Composite Ionic Liquid | Liquid Phase Alkylation | Two-stage temperature process | A lower initial temperature followed by a higher temperature for transalkylation can yield high propylene conversion and selectivity. | google.com |

Isomerization of Allyl-Benzene Derivatives

The synthesis of this compound can strategically commence with the isomerization of corresponding allyl-benzene derivatives. This transformation is a critical step to establish the propenyl moiety, which is a key structural feature of the target compound. The isomerization of the allylic double bond to the more thermodynamically stable internal position to form propenyl-benzene derivatives is a well-established process in organic synthesis. researchgate.net

This reaction is often catalyzed by bases or transition metals. researchgate.netuoregon.edu Strong bases, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), can facilitate this isomerization, typically requiring elevated temperatures. researchgate.net Transition metal complexes, particularly those of iron, rhodium, palladium, and ruthenium, offer milder reaction conditions and often provide high selectivity for the desired E-isomer of the propenyl group. uoregon.eduorganic-chemistry.org For instance, nickel-based catalysts have been studied for the isomerization of allylbenzene, providing insights into the catalytic pathway which can involve a metal-hydride insertion-elimination mechanism. uoregon.edu The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting double bond. organic-chemistry.org

| Catalyst System | Substrate | Product | Key Features |

| KOH | Allylbenzene | Propenylbenzene | High temperatures required researchgate.net |

| Ni[P(OEt)3]4 / H2SO4 | Allylbenzene | (E/Z)-Propenylbenzene | Catalytic system, proceeds at room temperature uoregon.edu |

| B(C6F5)3 | Allyl Silanes | Alkenyl Silanes | E-selective isomerization organic-chemistry.org |

| KF/Al2O3 (Microwave) | Essential Oil Allylbenzenes | 1-Arylpropenes | Solventless, rapid reaction nih.gov |

Derivatization Strategies for Phenylpropanoid Fragments

Phenylpropanoids, which include propenyl-benzene structures, are versatile platforms for chemical modification. nih.govrhhz.netkib.ac.cn The introduction of an azido (B1232118) group onto the phenylpropanoid skeleton is a key step towards the synthesis of this compound. This can be achieved through various derivatization strategies. nih.govrhhz.net

One common approach involves the introduction of a leaving group, such as a halide, onto the aromatic ring or the propenyl side chain, followed by nucleophilic substitution with an azide salt, like sodium azide. nih.govelsevierpure.com Direct C-H functionalization of the aromatic ring represents a more advanced and efficient strategy, although regioselectivity can be a challenge. elsevierpure.com Furthermore, the propenyl group itself can be functionalized. For instance, electrophilic addition to the double bond could introduce functionalities that can be subsequently converted to an azide.

Derivatization is not limited to the introduction of the azide group. Other functional groups can be modified to facilitate the synthesis or to create analogues. For example, hydroxyl groups on the phenyl ring can be converted to triflates to enable cross-coupling reactions. nih.govrhhz.net The derivatization of phenylpropanoids is a broad field, offering a toolbox of reactions for chemists to construct complex molecules. mdpi.complos.org

| Derivatization Strategy | Reagents | Intermediate Product | Subsequent Reaction |

| Halogenation followed by Azidation | N-Bromosuccinimide, then NaN3 | Bromo-propenyl-benzene | Nucleophilic substitution |

| Nitration followed by Reduction and Diazotization/Azidation | HNO3/H2SO4, then Sn/HCl, then NaNO2/HCl and NaN3 | Amino-propenyl-benzene | Sandmeyer-type reaction |

| Direct C-H Azidation | Transition metal catalyst, Azide source | Azido-propenyl-benzene | Direct functionalization |

Integrated Synthetic Pathways for this compound

The synthesis of this compound can be streamlined through integrated pathways that combine multiple transformations into a single, efficient sequence. These modern synthetic strategies often rely on powerful catalytic systems and multi-component reactions.

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgorganic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to construct the core structure. For instance, a reaction could be envisioned that simultaneously forms the propenyl side chain and introduces a precursor to the azido group onto the benzene ring. The versatility of MCRs, such as the Ugi or Passerini reactions, allows for the rapid generation of diverse molecular scaffolds, which could then be further elaborated to the target compound. beilstein-journals.org An electrochemical multicomponent reaction has been developed for the vicinal azidotetrazolation of alkenes, showcasing the potential for complex transformations involving azides. rsc.org

Transition Metal-Catalyzed Azidation of Alkenes

A highly effective method for introducing an azide group onto a propenyl-benzene framework is through the transition metal-catalyzed azidation of the alkene double bond. mdpi.com This approach directly utilizes the reactivity of the propenyl group. Various transition metals, including copper, iron, manganese, and palladium, have been shown to catalyze the addition of an azide source across a double bond. nih.govchemrevlett.comchemrevlett.com

These reactions can proceed through different mechanisms, including the formation of metal-nitrenoid intermediates or radical pathways. researchgate.net The choice of metal catalyst and ligand can influence the regioselectivity and stereoselectivity of the azidation. For example, copper-catalyzed systems are widely used for the azidation of alkenes, often with high efficiency. mdpi.comnih.gov Similarly, iron-catalyzed azidation provides an economical and environmentally friendly alternative. chemrevlett.com This direct azidation of a propenylbenzene precursor would be a convergent and atom-economical route to this compound, assuming the azidation occurs on the alkene and not on the aromatic ring, or that the starting material is an appropriately substituted propenylbenzene.

| Metal Catalyst | Azide Source | Alkene Substrate | Key Features |

| Copper(I/II) complexes | TMSN3, NaN3 | Styrenes, various alkenes | High yields, can be enantioselective mdpi.comnih.gov |

| Iron complexes | TMSN3 | Alkenes | C-H azidation of unactivated C-H bonds nih.gov |

| Manganese(III) acetate | TMSN3 | Alkenes | Phosphonation/azidation of alkenes nih.gov |

| Palladium(II) complexes | TMSN3, NFSI | Unactivated terminal alkenes | Oxidative aminoazidation mdpi.com |

Radical Azidoalkylation Protocols

Radical-based methods offer another powerful avenue for the synthesis of azido-functionalized molecules. researchgate.net Radical azidoalkylation protocols involve the generation of a radical species that adds to an alkene, followed by trapping of the resulting radical with an azide source. This process allows for the simultaneous formation of a carbon-carbon and a carbon-azide bond.

For the synthesis of this compound, a radical approach could involve the addition of an azido-radical to a styrene derivative or the addition of a benzyl radical to an azido-alkene. The use of reagents like 3-pyridinesulfonyl azide as a radical azidating agent has been shown to be effective and allows for easier purification compared to other sulfonyl azides. researchgate.net These radical reactions are often initiated by radical initiators or through photoredox catalysis, offering mild reaction conditions and good functional group tolerance.

Reactivity Profiles of the Azide Group

Thermal Decomposition to Nitrenes

Heating this compound induces the cleavage of the N-N₂ bond, leading to the formation of the corresponding nitrene. This thermal activation is a common method for generating nitrenes from organic azides. The specific nature and reactivity of the nitrene formed are highly dependent on its electronic spin state.

According to spin conservation rules, the thermal decomposition of an azide initially generates a singlet nitrene. In this state, the two non-bonding electrons on the nitrogen atom have opposite spins and reside in the same sp²-hybridized orbital, leaving a p-orbital vacant. This configuration makes the singlet nitrene a potent electrophile.

The reactivity of a singlet nitrene is characterized by several key transformations:

Cycloaddition: Singlet nitrenes can add to carbon-carbon double bonds in a stereospecific manner to form three-membered heterocyclic rings called aziridines.

C-H Insertion: They can insert into carbon-hydrogen bonds, a reaction that forms a new N-H and C-N bond, typically with retention of configuration.

Rearrangement: For vinyl nitrenes, such as that derived from this compound, rearrangement to form a more stable 2H-azirine is a known pathway. mdpi.com

While the singlet nitrene is the initial product of thermolysis, it can undergo intersystem crossing (ISC) to a more stable triplet state. The triplet nitrene is a diradical, with two unpaired electrons of parallel spin occupying two different orbitals. This electronic configuration imparts radical-like reactivity.

Key reactions involving triplet nitrenes include:

Non-stereospecific Aziridination: Unlike their singlet counterparts, triplet nitrenes add to alkenes in a stepwise manner. This involves the formation of a diradical intermediate that can undergo bond rotation before ring closure, resulting in a mixture of stereoisomeric aziridine products.

Hydrogen Abstraction: As a radical species, triplet nitrenes can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of a primary amine after a second abstraction.

Dimerization: At high concentrations, triplet nitrenes can dimerize to form azo compounds.

A comparison of the reactivity of these two spin states is summarized below.

| Feature | Singlet Nitrene | Triplet Nitrene |

| Spin State | Paired electrons | Unpaired electrons (diradical) |

| Generation | Initial product of thermolysis/photolysis | Formed via intersystem crossing from singlet state |

| Reactivity | Electrophilic, concerted reactions | Radical-like, stepwise reactions |

| Addition to Alkenes | Stereospecific | Non-stereospecific |

| Other Reactions | C-H insertion, rearrangement | H-atom abstraction, dimerization |

Intersystem crossing (ISC) is the non-radiative transition between the initially formed singlet nitrene and the triplet ground state. The rate of this process is a critical factor that determines the reaction outcome, as it dictates which spin state is available to react. The efficiency of ISC is influenced by several factors, including the energy gap between the singlet and triplet states. For phenyl nitrene, the ISC from the singlet to the triplet state can be relatively slow, allowing for competitive reactions from the singlet state to occur. The process involves traversing a minimum energy crossing point (MECP) between the potential energy surfaces of the two states.

The decomposition of azides is not always a simple two-step process involving a free nitrene intermediate. The mechanism can be more complex and is a subject of ongoing discussion.

Stepwise Mechanism: This pathway involves the initial loss of N₂ to form a discrete nitrene intermediate (singlet or triplet), which then undergoes further reactions as described above. This is often the case in the thermal decomposition of many simple organic azides. sibran.ru

Concerted Mechanism: In this mechanism, the loss of nitrogen occurs simultaneously with the migration of an adjacent group. This avoids the formation of a free nitrene intermediate. A classic example is the Curtius rearrangement of acyl azides, which can proceed through a concerted pathway to form an isocyanate directly. researchgate.netacs.org For vinyl azides, theoretical studies suggest that the decomposition mechanism can be dependent on the stereochemistry of the azide, with different conformers favoring either concerted rearrangement or stepwise nitrene formation.

Photolysis Pathways

Photochemical decomposition, or photolysis, provides an alternative method to generate nitrenes from this compound. Irradiation with UV light supplies the energy needed to cleave the N-N₂ bond. mdpi.com Photolysis often produces a mixture of both singlet and triplet nitrenes, making the reaction pathways complex.

The precise control of photochemical reactions can be challenging. However, techniques such as triplet sensitization can be employed to selectively generate the triplet nitrene. This involves using a photosensitizer molecule that absorbs the light, crosses to its triplet state, and then transfers its energy to the azide, promoting it directly to its triplet state, which then decomposes. This method offers a powerful tool for directing the reaction toward pathways characteristic of triplet nitrenes, such as selective aziridination over C-H insertion.

Continuous flow photolysis has also emerged as a valuable technique for these reactions. It allows for precise control over reaction conditions like residence time and concentration, which can help to minimize secondary photochemical reactions and improve product yields and selectivity.

Nitrene-Mediated Reactions

The highly reactive nitrene generated from the photolysis of this compound can undergo a variety of subsequent reactions, leading to the formation of new chemical bonds and molecular structures.

Aryl nitrenes readily react with olefins (alkenes) to form aziridines, which are three-membered heterocyclic compounds. numberanalytics.comnih.gov The stereochemistry of this addition reaction is dependent on the spin state of the nitrene.

Singlet nitrenes typically undergo a concerted [1+2] cycloaddition with olefins, resulting in a stereospecific reaction where the stereochemistry of the olefin is retained in the aziridine product. wikipedia.org

Triplet nitrenes , being diradicals, react with olefins in a stepwise manner. This involves the initial formation of a diradical intermediate, which then undergoes spin inversion and ring closure to form the aziridine. Due to the longer lifetime of the diradical intermediate, rotation around the carbon-carbon bond can occur, leading to a mixture of stereoisomeric aziridines (i.e., a non-stereospecific reaction). wikipedia.org

The reaction of the nitrene derived from this compound with a generic olefin, such as styrene, would be expected to yield the corresponding substituted aziridine. The specific pathway and stereochemical outcome would be dictated by the reaction conditions that favor either the singlet or triplet nitrene.

| Nitrene State | Olefin Stereochemistry | Reaction Pathway | Aziridine Stereochemistry |

| Singlet | cis | Concerted | cis |

| Singlet | trans | Concerted | trans |

| Triplet | cis or trans | Stepwise (Diradical) | Mixture of cis and trans |

This table illustrates the general stereochemical outcomes of nitrene addition to olefins.

One of the most characteristic reactions of nitrenes is their ability to insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. wikipedia.orgnih.gov This reaction provides a direct method for C-N and N-N bond formation.

C-H Insertion: Singlet nitrenes can insert into C-H bonds in a concerted fashion, which generally proceeds with retention of stereochemistry at a chiral center. wikipedia.org Triplet nitrenes react via a stepwise hydrogen abstraction-recombination mechanism, which can lead to a loss of stereochemical information. wikipedia.org C-H insertion reactions are synthetically valuable for the functionalization of unactivated C-H bonds. nih.gov

N-H Insertion: Nitrenes also readily insert into the N-H bonds of amines and amides to form hydrazine (B178648) derivatives. numberanalytics.com

The nitrene generated from this compound would be expected to undergo intramolecular C-H insertion reactions, potentially leading to the formation of cyclic amines if a suitable C-H bond is available on the propenyl side chain or through intermolecular reactions with other molecules present in the reaction mixture.

Ring Expansion Processes

The thermal or photochemical decomposition of aryl azides often leads to the formation of highly reactive nitrene intermediates. wikipedia.orgworktribe.com In the case of this compound, the generated vinyl nitrene can undergo intramolecular reactions, particularly ring expansion. The decomposition of vinyl azides can lead to the formation of strained 2H-azirines, which are considered equivalents of vinyl nitrenes. nih.gov These intermediates can then rearrange to form larger ring systems.

For instance, thermolysis of azidocinnamates with ortho-cycloalkenyl substituents can result in isoquinolines and benzazepines through the interception of the azide or the derived vinylnitrene by the adjacent double bond. rsc.org While specific studies on this compound are limited, analogous reactions of styryl azides suggest that the corresponding nitrene could participate in electrocyclization reactions. acs.org The propensity for ring expansion is influenced by factors such as the substitution pattern on the aromatic ring and the propenyl chain, as well as the reaction conditions. Computational studies on other systems have shown that ring expansion can be a thermodynamically favorable process. rsc.orgrsc.org

Dimerization to Azo Compounds

The decomposition of aryl azides can also lead to intermolecular reactions, resulting in the formation of dimeric products such as azo compounds. worktribe.com This process is generally believed to proceed through the dimerization of two nitrene intermediates or the reaction of a nitrene with a molecule of the parent azide. clockss.org The formation of azo compounds is often observed during both thermal and photochemical decomposition of aryl azides. worktribe.comrsc.org

High yields of azo compounds have been reported in specific cases, such as the gas-phase pyrolysis of p-(trifluoromethyl)phenyl azide and the photolysis of p-methoxy and p-phenylphenyl azide in tetrahydrofuran. worktribe.com The exact mechanism and the factors favoring dimerization over other reaction pathways, such as intramolecular cyclization or insertion reactions, are complex and can be influenced by the solvent, temperature, and the electronic nature of the substituents on the aryl azide. worktribe.com For this compound, it is plausible that under appropriate conditions, the generated nitrene could dimerize to form the corresponding azo-benzene derivative.

Staudinger Ligation and Aza-Wittig Reactions

The azide group in this compound is susceptible to reaction with phosphines, such as triarylphosphines, in what is known as the Staudinger reaction. acs.orgacs.org This reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen to form an iminophosphorane. wikipedia.org The reaction is generally reversible in its initial step. acs.org

The resulting iminophosphorane is a versatile intermediate that can undergo various subsequent transformations. Hydrolysis of the iminophosphorane yields a primary amine and the corresponding phosphine oxide, a process referred to as the Staudinger ligation. wikipedia.org Alternatively, the iminophosphorane can react with carbonyl compounds in an aza-Wittig reaction to form imines. wikipedia.org This reaction is a powerful tool for the construction of carbon-nitrogen double bonds and has been utilized in the synthesis of a wide range of heterocyclic and acyclic compounds. d-nb.infobeilstein-journals.org The Staudinger-aza-Wittig reaction can be carried out under mild conditions and is compatible with a variety of functional groups. d-nb.infobeilstein-journals.org

| Reaction | Reactants | Intermediate | Product |

| Staudinger Reaction | This compound, Triarylphosphine | Phosphazide | Iminophosphorane |

| Staudinger Ligation | Iminophosphorane, Water | - | Primary Amine, Triarylphosphine oxide |

| Aza-Wittig Reaction | Iminophosphorane, Carbonyl Compound | - | Imine |

Curtius Rearrangement Derivatives

While the Curtius rearrangement classically involves the thermal decomposition of acyl azides to form isocyanates, derivatives of this compound can be precursors to compounds that undergo this transformation. google.commasterorganicchemistry.com For example, if the propenyl chain is functionalized with a carboxylic acid group, it can be converted to the corresponding acyl azide. Thermal rearrangement of this acyl azide would then proceed via the Curtius rearrangement.

Theoretical studies on the thermal Curtius rearrangement of cinnamoyl azides, which are structurally related to derivatives of this compound, indicate that the reaction is a one-stage, discrete process. sibran.ruresearchgate.net The rearrangement leads to the formation of an isocyanate and molecular nitrogen. sibran.ruresearchgate.netresearchgate.net The isocyanate product is a valuable synthetic intermediate that can be converted into a variety of other functional groups, including amines, urethanes, and ureas. researchgate.net It has been reported that the rearrangement of cis-olefinic acyl azides can proceed with retention of the double bond geometry. cdnsciencepub.com

| Reactant | Key Transformation | Intermediate | Final Product |

| Cinnamoyl Azide Derivative | Thermal Rearrangement | Isocyanate | Amine, Urethane, or Urea |

Nucleophilic Substitution Reactions Involving Azide Anion

The synthesis of this compound itself can be achieved through nucleophilic substitution reactions where the azide anion acts as the nucleophile. masterorganicchemistry.com A common method involves the reaction of a suitable halo-propenyl-benzene derivative (e.g., 3-bromo-propenyl-benzene or 3-chloro-propenyl-benzene) with an azide salt, such as sodium azide (NaN₃). ucsb.eduresearchgate.net This is typically an SN2 reaction, where the azide ion displaces the halide leaving group. youtube.com

The azide ion is an excellent nucleophile for such reactions. masterorganicchemistry.com The reaction is often carried out in a polar aprotic solvent to facilitate the substitution. It is important to note that aryl halides are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. However, in the case of a halo-propenyl-benzene, the substitution occurs on the aliphatic side chain.

Reactivity Profiles of the Propenyl (Alkene) Group

The propenyl group in this compound is an alkene and therefore susceptible to electrophilic addition reactions.

Electrophilic Addition Reactions

The double bond of the propenyl group can be attacked by electrophiles. For instance, the bromination of styryl derivatives, which are structurally similar to this compound, is a well-known reaction. rsc.orgacs.orgnih.govresearchgate.netrsu.lv The reaction of an alkene with bromine typically proceeds through a cyclic bromonium ion intermediate, followed by attack of a bromide ion to give the dibromoalkane. The regioselectivity and stereoselectivity of such additions can be influenced by the substituents on the aromatic ring and the alkene.

Similarly, hydrohalogenation, the addition of a hydrogen halide (e.g., HBr or HCl) across the double bond, would be expected to occur. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom of the double bond that already has more hydrogen atoms, and the halide would add to the more substituted carbon. The presence of the electron-withdrawing azide group on the benzene ring could influence the regioselectivity of this addition.

| Reaction | Reagent | Intermediate | Product |

| Bromination | Br₂ | Cyclic Bromonium Ion | 1,2-Dibromo-1-phenylpropane derivative |

| Hydrohalogenation | H-X (X = Cl, Br, I) | Carbocation | Halo-1-phenylpropane derivative |

Hydroboration Reactions (Transition Metal-Catalyzed)

The transition metal-catalyzed hydroboration of alkenes is a powerful synthetic method for the formation of organoboranes, which are versatile intermediates in organic chemistry. researchgate.net For this compound, the reaction targets the propenyl group's carbon-carbon double bond. While uncatalyzed hydroboration reactions are common, the use of transition metal catalysts offers alternative and often complementary regioselectivity and chemoselectivity. researchgate.netsioc-journal.cn

The mechanism of transition metal-catalyzed hydroboration can vary depending on the metal used. For late transition metals like rhodium, a common pathway involves the oxidative addition of the hydroborating agent (e.g., catecholborane, pinacolborane) to the metal center. rsc.org This is followed by the coordination of the alkene (the propenyl group) and subsequent insertion into the metal-hydride bond. The final step is a reductive elimination that releases the alkylborane product and regenerates the active catalyst. rsc.org

A key aspect of this reaction is regioselectivity—whether the boron atom adds to the internal carbon (α-position) or the terminal carbon (β-position) of the propenyl chain. In the case of substrates similar to this compound, such as other aryl alkenes, the selectivity is influenced by both electronic and steric factors, often dictated by the specific catalyst and ligand system employed. rsc.orgresearchgate.net For example, rhodium-catalyzed hydroboration of trans-1-methoxy-(1-propenyl)benzene has been studied, providing insights into the directing effects of substituted aryl groups. researchgate.net The azide group at the meta-position in this compound would exert an electronic influence on the reaction, although specific studies detailing the precise regiochemical outcome for this exact substrate are not extensively documented.

Table 1: General Features of Transition Metal-Catalyzed Hydroboration

| Feature | Description |

| Reactants | Alkene (propenyl group), Hydroborating Agent (e.g., H-Bpin, H-Bcat) |

| Catalysts | Complexes of Rh, Ir, Co, Fe, Ni sioc-journal.cnrsc.org |

| General Mechanism | Oxidative Addition -> Alkene Coordination -> Migratory Insertion -> Reductive Elimination rsc.org |

| Outcome | Formation of an alkylborane ester |

| Key Advantage | Access to regioselectivity complementary to uncatalyzed reactions researchgate.net |

Cycloaddition Reactions (Excluding Azide-Alkene)

The propenyl group of this compound can potentially participate in cycloaddition reactions as a dipolarophile. In these reactions, a 1,3-dipole reacts with the alkene's π-system to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reactivity is distinct from the cycloadditions involving the azide group.

A classic example of such a reaction is the cycloaddition with a nitrile oxide, which would yield an isoxazoline (B3343090) ring. The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory, where the energy matching between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the outcome. organic-chemistry.org Electron-withdrawing or -donating groups on either the dipole or the dipolarophile can influence the orbital energies and thus the reaction rate and regiochemistry. organic-chemistry.org

Another potential pathway is ozonolysis, which begins with a 1,3-dipolar cycloaddition of ozone across the double bond to form a primary ozonide (molozonide), which then rearranges to the more stable secondary ozonide. While ozonolysis is often used for cleaving double bonds, its initial step is a cycloaddition. Detailed research findings specifically documenting these types of cycloadditions with the propenyl group of this compound are limited, but the general principles of alkene reactivity suggest these pathways are plausible.

Intermolecular and Intramolecular Reactivity Between Azide and Alkene

This section focuses on the reactions of the azide functional group, particularly its celebrated role in "click chemistry."

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is one of the most reliable and widely used reactions in chemical synthesis. wikipedia.orgwikipedia.org The azide moiety of this compound is an ideal participant in these transformations.

The original Huisgen cycloaddition is a thermal, uncatalyzed process. wikipedia.orgorganic-chemistry.org The reaction proceeds via a concerted [2+3] cycloaddition mechanism, involving a single transition state. organic-chemistry.org Although highly reliable for forming the triazole core, the thermal reaction with unsymmetrical alkynes, such as terminal alkynes, suffers from a significant drawback: a lack of regioselectivity. organic-chemistry.orgnih.gov

The interaction between the frontier molecular orbitals of the azide and the alkyne has two possible orientations with very similar energy levels. This leads to the formation of a mixture of two regioisomeric products: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles, often in nearly equal amounts. organic-chemistry.org Furthermore, the reaction requires elevated temperatures and can be slow, limiting its application with sensitive substrates. wikipedia.org

The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal revolutionized the field, establishing it as the premier example of a "click reaction". wikipedia.orgnih.govacs.org Unlike the thermal process, CuAAC is not a concerted cycloaddition. It proceeds through a stepwise mechanism that offers remarkable rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed version) and, crucially, complete regioselectivity. organic-chemistry.orgorganic-chemistry.org

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne. organic-chemistry.orgnih.gov The azide then coordinates to the copper center, and a stepwise sequence involving a six-membered copper-containing intermediate leads to the formation of the triazole product. acs.orgnih.gov This mechanism exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org The reaction is exceptionally robust, tolerating a wide variety of functional groups and running under mild conditions, often in aqueous solvents. organic-chemistry.orgbeilstein-journals.org

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgchalmers.se The mechanism of RuAAC is fundamentally different from that of CuAAC. wikipedia.orgnih.gov

The catalytic cycle is believed to involve the formation of a ruthenium-acetylide complex, but it proceeds through an oxidative coupling pathway. The key intermediate is a six-membered ruthenacycle, formed by the coupling of the azide and the alkyne at the ruthenium center. organic-chemistry.orgnih.gov This is followed by reductive elimination, which releases the 1,5-triazole product and regenerates the active ruthenium catalyst. organic-chemistry.orgresearchgate.net A significant advantage of RuAAC is its ability to catalyze the reaction of internal alkynes as well, leading to fully substituted triazoles, a transformation not possible under standard CuAAC conditions. organic-chemistry.orgcore.ac.uk

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

| Reaction | Catalyst | Mechanism | Regioselectivity | Key Features |

| Thermal Huisgen | None | Concerted [2+3] Cycloaddition organic-chemistry.org | Poor (Mixture of 1,4- and 1,5-isomers) organic-chemistry.org | Requires high temperatures; slow reaction rates. wikipedia.org |

| CuAAC | Copper(I) source (e.g., CuSO₄/ascorbate) beilstein-journals.org | Stepwise, via copper acetylide intermediate organic-chemistry.orgnih.gov | Excellent (Exclusively 1,4-isomer) nih.gov | Fast, robust, high-yielding, mild conditions. organic-chemistry.org |

| RuAAC | Ruthenium(II) source (e.g., Cp*RuCl(COD)) organic-chemistry.orgnih.gov | Oxidative coupling via ruthenacycle intermediate wikipedia.orgnih.gov | Excellent (Exclusively 1,5-isomer) chalmers.se | Complements CuAAC; works with internal alkynes. organic-chemistry.orgcore.ac.uk |

1,3-Dipolar Cycloaddition Reactions with Terminal Alkynes (Click Chemistry)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Catalyst-Free Pathways

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the formation of triazoles without the need for cytotoxic copper catalysts. This reaction relies on the high ring strain of a cycloalkyne, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide. In the context of this compound, the aryl azide group readily participates in SPAAC when reacted with a strained alkyne.

The mechanism of SPAAC is a concerted, 1,3-dipolar cycloaddition. thieme-connect.de The reaction rate and efficiency are highly dependent on the electronic properties of both the azide and the strained alkyne. For aryl azides such as this compound, the reaction kinetics can be influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. Research has shown that electron-deficient aryl azides can exhibit accelerated reaction rates with certain strained alkynes, such as bicyclo[6.1.0]non-4-yne (BCN), through an inverse-electron-demand mechanism. thieme-connect.desynaffix.com In this scenario, the Highest Occupied Molecular Orbital (HOMO) of the alkyne interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, a reversal of the typical frontier molecular orbital interaction. thieme-connect.de

The reactivity of this compound in SPAAC is also dictated by the specific strained alkyne used. Different cyclooctynes, such as dibenzocyclooctynes (DBCO or DIBO), difluorinated cyclooctynes (DIFO), and biarylazacyclooctynones (BARAC), exhibit varying degrees of ring strain and electronic properties, leading to a range of reaction kinetics. magtech.com.cnresearchgate.net The choice of the cycloalkyne partner is therefore a critical parameter in designing SPAAC reactions involving this compound for specific applications.

| Strained Alkyne | General Reactivity with Aryl Azides | Key Mechanistic Features | Representative Rate Constants (M⁻¹s⁻¹) |

| Bicyclononyne (BCN) | High, especially with electron-deficient azides. | Inverse-electron-demand pathway possible. synaffix.com | Up to 2.0-2.9 with electron-deficient azides. synaffix.com |

| Dibenzocyclooctyne (DBCO) | Moderate to high. | Standard SPAAC mechanism. researchgate.net | ~0.1 - 0.5 |

| Difluorinated Cyclooctyne (B158145) (DIFO) | High, enhanced by electron-withdrawing fluorine atoms. | Lower LUMO of the alkyne accelerates the reaction. nih.gov | Generally faster than DBCO. |

| Biarylazacyclooctynone (BARAC) | Very high, but can be unstable. | Increased ring strain and favorable electronics. researchgate.net | Can exceed 1.0. |

Intramolecular Cascade Cyclizations

The presence of both an azide and a propenyl group within the same molecule allows for intramolecular cascade cyclizations, leading to the formation of novel heterocyclic structures. These reactions can be initiated thermally or photochemically and proceed through a [3+2] cycloaddition of the azide onto the alkene. researchgate.netumich.edu

In a typical thermal process, heating this compound can induce the intramolecular cycloaddition between the azide and the propenyl double bond. This initially forms an unstable triazoline intermediate. rsc.org Depending on the reaction conditions and the substitution pattern, this triazoline can then undergo various transformations. A common pathway involves the extrusion of dinitrogen (N₂) to form an aziridine or, following rearrangement, a more stable heterocyclic system.

The regioselectivity of the initial cycloaddition is a key aspect of this transformation. The azide can add to the double bond in two different orientations, leading to regioisomeric triazolines. The electronic and steric properties of the propenyl group, as well as the reaction conditions, will dictate the preferred pathway. For this compound, the phenyl group's electronic influence on the propenyl moiety would play a significant role in directing the cycloaddition.

| Reaction Type | Initiation | Intermediate(s) | Potential Final Product(s) |

| Intramolecular Azide-Alkene Cycloaddition | Thermal or Photochemical researchgate.net | Triazoline | Dihydropyrroles, Indoles, Aziridines |

| Cascade with Dinitrogen Extrusion | Thermal | Triazoline, Nitrene/Aziridine | Fused heterocyclic systems |

| Tandem Cyclization-Rearrangement | Varies | Triazoline, Iminium ions umich.edu | Bicyclic alkaloids (in analogous systems) umich.edu |

Radical Cascade Reactions Incorporating Azide and Alkene

Radical cascade reactions offer a powerful method for the synthesis of complex molecules from simple precursors in a single step. For this compound, a radical cascade can be initiated that involves both the azide and the alkene functionalities. These reactions are often initiated by a radical initiator or through photoredox catalysis. researchgate.netacs.org

A plausible mechanism involves the initial addition of a radical species to the propenyl double bond of this compound. researchgate.netnih.gov This generates a new carbon-centered radical. This radical can then participate in a cascade of events. One possibility is an intramolecular cyclization onto the aromatic ring, followed by further transformations.

Alternatively, the initially formed radical can trigger a reaction involving the azide group. For instance, in reactions involving vinyl azides, radical addition to the double bond can lead to a cascade involving dinitrogen extrusion and the formation of an iminyl radical, which then undergoes further reactions. rsc.org In the case of this compound, the proximity of the radical center to the azide could facilitate an intramolecular reaction, potentially leading to the formation of nitrogen-containing heterocyclic structures after a series of steps.

Visible-light photoredox catalysis provides a mild and efficient way to initiate such radical cascades. A photocatalyst, upon excitation by light, can generate a radical from a suitable precursor, which then adds to the alkene of this compound, initiating the cascade. acs.orgsioc-journal.cn The specific outcome of the reaction would be highly dependent on the nature of the initial radical, the photocatalyst, and the reaction conditions.

| Initiation Method | Key Radical Intermediate(s) | Potential Cascade Pathways | Resulting Structural Motifs |

| Radical Initiator (e.g., AIBN) | Carbon-centered radical after addition to alkene. | Intramolecular cyclization onto aryl ring or azide group. | Fused nitrogen heterocycles. |

| Photoredox Catalysis acs.org | Radical cation/anion of the substrate or radical from a precursor. | Radical addition followed by cyclization and/or fragmentation. rsc.org | Functionalized indoles or other N-heterocycles. |

| Azidyl Radical Generation nih.govumich.edu | Azidyl radical addition to the alkene. | Inter- or intramolecular radical addition, hydrogen atom transfer. umich.edunih.gov | Triazoles, amino-functionalized products. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone for understanding the intricate details of chemical reactions at a molecular level. These methods allow for the exploration of potential energy surfaces, identification of transient species, and determination of the energetic feasibility of various reaction pathways.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and reactivity of organic molecules due to its balance of accuracy and computational cost. rsc.org For the transformations of this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or def2-TZVP, would be instrumental in mapping out reaction mechanisms. researchgate.netnuph.edu.ua

One of the primary applications of DFT in this context is the location and characterization of transition states (TS) and intermediates. For instance, in the thermal decomposition of vinyl azides, DFT studies have shown that the mechanism can be conformation-dependent. The s-cis conformer may decompose in a single step to a ketenimine, while the s-trans conformer can proceed through a 2H-azirine intermediate. researchgate.netscribd.com Similarly, for this compound, one could anticipate a complex potential energy surface with multiple competing pathways, including nitrene formation, cyclizations, and rearrangements.

In cycloaddition reactions, such as the [3+2] cycloaddition with alkynes or alkenes, DFT is crucial for identifying the concerted or stepwise nature of the mechanism and for characterizing the geometry and energy of the corresponding transition states. acs.org For this compound, both the azido group and the propenyl double bond could potentially participate in cycloadditions, and DFT would be essential to determine the preferred reaction pathway.

Table 1: Hypothetical DFT-Calculated Geometries of Key Species in a Transformation of this compound This table presents plausible geometric parameters for the reactant, a hypothetical transition state for nitrene formation, and the resulting singlet nitrene intermediate, based on known values for similar azide decompositions.

| Species | Parameter | Value |

| This compound (Reactant) | N1-N2 bond length (Å) | 1.25 |

| N2-N3 bond length (Å) | 1.14 | |

| C-N1 bond length (Å) | 1.42 | |

| Transition State (Nitrene Formation) | N1-N2 bond length (Å) | 1.50 |

| N2-N3 bond length (Å) | 1.12 | |

| C-N1 bond length (Å) | 1.38 | |

| Singlet Nitrene (Intermediate) | C-N1 bond length (Å) | 1.35 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity and selectivity of pericyclic reactions, including cycloadditions. nih.gov The theory posits that the dominant interactions governing a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. imperial.ac.uk

In the case of this compound, a molecular orbital analysis would reveal the distribution and energy levels of its frontier orbitals. The HOMO is expected to have significant contributions from the azido group and the phenyl ring, while the LUMO would also be influenced by these functionalities. The energy gap between the HOMO of this compound and the LUMO of a potential reaction partner (or vice versa) is a key determinant of reactivity. A smaller energy gap generally leads to a faster reaction. nih.gov

The nature of the substituent on the reaction partner can alter the HOMO-LUMO gap and thus the reaction rate. Electron-donating groups on an alkene will raise its HOMO energy, potentially leading to a smaller HOMO(alkene)-LUMO(azide) gap and accelerating the reaction. Conversely, electron-withdrawing groups will lower the alkene's LUMO energy, which can also enhance reactivity through a smaller HOMO(azide)-LUMO(alkene) gap. rsc.org This dual reactivity is a hallmark of many 1,3-dipolar cycloadditions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and a Dienophile This table provides plausible HOMO and LUMO energy values, illustrating how these can be used to predict the dominant orbital interactions in a cycloaddition reaction.

| Molecule | HOMO (eV) | LUMO (eV) |

| This compound | -9.2 | -0.8 |

| Ethene (Dienophile) | -10.5 | 1.2 |

| Maleic Anhydride (Dienophile) | -11.8 | -2.5 |

From this hypothetical data, the HOMO(azide)-LUMO(maleic anhydride) gap (6.7 eV) is smaller than the HOMO(ethene)-LUMO(azide) gap (9.7 eV), suggesting a more favorable interaction with the electron-deficient maleic anhydride.

The activation energy (ΔE‡) is the energy barrier that must be overcome for a reaction to occur, and its calculation is a primary goal of computational studies of reaction mechanisms. Lower activation energies correspond to faster reaction rates. scirp.org By mapping the potential energy surface along the reaction coordinate—the path of minimum energy connecting reactants to products—computational chemists can determine the activation energy. acs.org

For transformations of this compound, such as thermal decomposition or cycloaddition, DFT calculations can provide reliable estimates of the activation energies for competing pathways. nuph.edu.ua For example, in a [3+2] cycloaddition, the activation energies for the formation of different regioisomers can be calculated to predict the major product.

Studies on substituted styrenes have shown that the nature of the substituent on the phenyl ring can influence the activation energy of their reactions. scirp.orgresearchgate.net Similarly, for this compound, substituents on the phenyl ring or the propenyl chain would be expected to modulate the activation energies of its transformations.

Table 3: Hypothetical Activation Energies for the [3+2] Cycloaddition of Substituted this compound with an Alkene This table presents plausible activation energies, demonstrating the effect of substituents on the reaction barrier. Data is inferred from trends observed in related systems.

| Substituent on Phenyl Ring | Activation Energy (ΔG‡, kcal/mol) |

| H | 25.0 |

| p-NO2 | 22.5 |

| p-OCH3 | 26.2 |

The hypothetical data suggests that an electron-withdrawing group (p-NO2) lowers the activation barrier, while an electron-donating group (p-OCH3) raises it, a common trend in many cycloaddition reactions.

Prediction and Analysis of Regioselectivity and Stereoselectivity

When a reaction can yield more than one constitutional isomer (regioisomers) or stereoisomers, predicting and understanding the factors that control this selectivity is a major focus of computational chemistry.

The regioselectivity of cycloaddition reactions involving unsymmetrical reactants is governed by a combination of electronic and steric effects. In the context of this compound reacting with an unsymmetrical alkene, two different regioisomers can be formed.

Electronic effects are often rationalized using FMO theory. The preferred regioisomer is the one that results from the alignment of the atoms with the largest HOMO and LUMO coefficients on the two reactants. imperial.ac.uk For this compound, the terminal nitrogen of the azide group is expected to have the largest HOMO coefficient, and its interaction with the atom on the alkene having the largest LUMO coefficient will be favored.

Steric effects arise from the spatial repulsion between bulky groups on the reactants in the transition state. If the electronically favored transition state leads to significant steric hindrance, an alternative, less hindered pathway may become dominant. The propenyl group in this compound would introduce steric bulk that could influence the regiochemical outcome of its reactions. Computational modeling allows for the quantification of these steric interactions in the transition state structures.

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. researchgate.netnih.gov

For reactions involving polar intermediates or transition states, polar solvents can provide stabilization, thereby lowering the activation energy and accelerating the reaction. researchgate.net In the context of this compound transformations, if one reaction pathway proceeds through a more polar transition state than a competing pathway, changing the solvent polarity could be a means to control the product distribution.

For example, if the formation of one regioisomer in a cycloaddition reaction of this compound involves a more charge-separated transition state, that pathway would be preferentially stabilized by a polar solvent. nih.gov Computational studies can predict these effects by calculating the reaction profiles in different solvent models, providing a powerful tool for reaction optimization.

Table 4: Hypothetical Effect of Solvent on the Regioselectivity of a [3+2] Cycloaddition of this compound This table illustrates how the calculated ratio of two hypothetical regioisomers, A and B, might change with solvent polarity.

| Solvent | Dielectric Constant | Calculated Regioisomeric Ratio (A:B) |

| Toluene | 2.4 | 70:30 |

| Tetrahydrofuran (THF) | 7.5 | 85:15 |

| Acetonitrile | 37.5 | 95:5 |

This hypothetical data suggests that the formation of regioisomer A is favored in more polar solvents, indicating a more polar transition state for its formation.

Investigations into Photochemical Pathways

The journey from a stable ground-state azide to a reactive nitrene is a complex, multi-step process initiated by the absorption of ultraviolet (UV) light. Theoretical studies on model systems, primarily phenyl azide and its substituted derivatives, provide a detailed framework for understanding the photochemistry of this compound. dntb.gov.uaustc.edu.cnacs.org Upon absorbing a photon, the molecule is promoted from its singlet ground state (S₀) to one of several singlet excited states (S₁, S₂, etc.).

Computational studies reveal that the dissociation of the azide is not a simple, single-step event but involves transitions between different potential energy surfaces. ustc.edu.cnresearchgate.net

Ultrafast spectroscopy combined with quantum chemical calculations has been instrumental in mapping the initial events following photoexcitation of aryl azides. acs.org For phenyl azide, excitation typically populates a higher singlet excited state, such as S₂. dntb.gov.uaustc.edu.cn These higher excited states are extremely short-lived, with lifetimes often in the hundreds of femtoseconds. acs.org

The primary relaxation pathway from these upper excited states is rapid internal conversion to the first excited singlet state (S₁). ustc.edu.cnacs.org The S₁ state is generally considered the "dissociative state" from which the nitrogen molecule is eliminated. Quantum mechanical calculations predict a low energy barrier for the formation of the arylnitrene from the S₁ state of the azide. acs.org The decay of the azide's excited states is directly correlated with the appearance of the transient absorption signals of the corresponding singlet nitrene. acs.org

Studies on photoexcited phenyl azide using excited-state molecular dynamics simulations show that the S₂ state plays a crucial role in initiating the photodissociation. researchgate.net These simulations reveal that within the first 100 femtoseconds, the molecule undergoes significant structural changes, leading to the formation of an electronically excited singlet nitrene fragment. researchgate.net

The propenyl group at the meta position of this compound is expected to have a modest electronic influence on the phenyl ring's chromophore compared to substituents at the ortho or para positions. However, its presence can influence the vibrational relaxation pathways and potentially the lifetimes of the excited states. The photochemistry of vinyl azides, which are analogous to the propenyl-benzene system, also involves the formation of reactive intermediates like vinyl nitrenes and 2H-azirines upon photolysis. nih.gov

| Parameter | Phenyl Azide | Substituted Aryl Azides | Timescale |

| Initial Excitation | S₀ → S₂/S₃/S₆ | S₀ → Higher Singlet States | Instantaneous |

| S₂ Lifetime | ~100s of femtoseconds | Varies with substituent | Femtoseconds |

| Dissociation | From S₁ state | From S₁ state | Picoseconds |

| Product Formation | Singlet Phenylnitrene | Singlet Arylnitrene | Picoseconds |

This table summarizes the general sequence and timescales of events in aryl azide photochemistry based on studies of phenyl azide and its derivatives. ustc.edu.cnresearchgate.netacs.org

Upon its formation, the nitrene exists initially in a singlet state (a species with all electron spins paired). However, the ground state of most arylnitrenes is a triplet state (a diradical with two unpaired electrons), which is generally more stable. purdue.edu Consequently, the initially formed singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet state. acs.org

¹[Ar-N] → ³[Ar-N] (k_ISC)

The rate of this singlet-to-triplet conversion (k_ISC) is a critical parameter that dictates the subsequent reaction pathways. Singlet nitrenes typically undergo intramolecular reactions, such as ring expansion to form dehydroazepines, while triplet nitrenes are more prone to intermolecular reactions, such as hydrogen abstraction. acs.orgnih.gov

Laser flash photolysis (LFP) studies at low temperatures (e.g., 77 K in a glassy solvent) have allowed for the direct observation of singlet arylnitrenes and the measurement of their ISC rates. acs.org At these cryogenic temperatures, the rate of intramolecular rearrangement is slowed, allowing the spin-forbidden, but thermodynamically favorable, ISC process to dominate. acs.org

| Arylnitrene | Substituent | k_ISC (s⁻¹) at 77 K | Reference |

| Phenylnitrene | H | (3.8 ± 0.3) x 10⁶ | acs.org |

| p-Methoxyphenylnitrene | p-OCH₃ | > 5.0 x 10⁸ | sioc.ac.cn |

| p-Dimethylaminophenylnitrene | p-N(CH₃)₂ | 8.3 x 10⁹ | sioc.ac.cn |

| 2,6-Diethylphenylnitrene | o,o-diethyl | (1.3 ± 0.1) x 10⁶ | acs.org |

| 2,6-Diisopropylphenylnitrene | o,o-diisopropyl | (6.5 ± 0.5) x 10⁵ | acs.org |

This interactive table presents experimentally determined intersystem crossing (ISC) rate constants for various singlet arylnitrenes, illustrating the influence of substituents.

Molecular Dynamics Simulations for Mechanistic Insight

While static quantum chemical calculations provide crucial information about the energies and structures of stable molecules and transition states, molecular dynamics (MD) simulations offer a powerful tool to explore the time-evolution of photochemical reactions. researchgate.net By simulating the motion of atoms over time, MD can reveal complex mechanistic details that are not apparent from a static picture.

For aryl azide photochemistry, ab initio MD and semi-classical surface hopping simulations have been employed to model the dissociation process. researchgate.net These simulations start from the photoexcited state and follow the trajectory of the molecule as it moves across different potential energy surfaces.

Key insights gained from MD simulations of phenyl azide photolysis include:

Confirmation of Ultrafast Dissociation: Simulations corroborate experimental findings of a sub-picosecond dissociation of the azide. researchgate.net

Synchronous Bond Breaking and Bending: The dissociation is not a simple stretching of the N-N bond. MD simulations show that the N-N bond separation occurs in concert with synchronous changes in the N-N-N bond angle. researchgate.net

Non-statistical Dynamics: The reaction dynamics can be non-statistical, meaning the outcome is not solely determined by the lowest energy pathway but can be influenced by the initial conditions of the photoexcitation and the topology of the potential energy surfaces. nih.gov

Solvent Effects: MD simulations can incorporate explicit solvent molecules, allowing for the investigation of how the surrounding environment influences the electronic states and opens or closes specific reaction channels. acs.org

For a molecule like this compound, MD simulations could provide specific insights into how the conformational flexibility of the propenyl group influences the initial dynamics upon photoexcitation and how it might interact with the nascent nitrene, potentially leading to unique intramolecular reaction pathways not available to simpler aryl azides.

| Computational Method | Key Insights for Aryl Azide Photochemistry |

| Density Functional Theory (DFT) | Provides geometries and energies of ground and triplet states; calculates reaction barriers. acs.org |

| CASSCF/CASPT2 | Accurately describes multi-configurational character of excited states and nitrenes. ustc.edu.cnacs.org |

| Time-Dependent DFT (TD-DFT) | Calculates UV-Vis absorption spectra and vertical excitation energies. nih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Simulates the time-evolution of the system, revealing dynamic structural changes. researchgate.net |

This interactive table highlights the application of various computational methods to the study of aryl azide transformations.

Applications in Advanced Organic Synthesis

Role as a Protected Primary Amine Synthon

The azido (B1232118) group (–N₃) is a highly versatile functional group in organic synthesis, frequently employed as a masked or protected form of a primary amine (–NH₂). researchgate.netacs.org This strategy is valuable because the azide (B81097) group is relatively unreactive under a variety of common reaction conditions where a free amine would be incompatible, such as in the presence of strong electrophiles or during certain organometallic reactions. acs.orgpressbooks.pub The conversion of the azide to the amine is typically straightforward, efficient, and can be achieved with high chemoselectivity using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or lithium aluminium hydride. pressbooks.puborganic-chemistry.org

A specific application demonstrating the utility of 3-Azido-propenyl-benzene as a primary amine synthon was reported in a study focused on reductions in aqueous media. escholarship.org In this research, (E)-(3-azidoprop-1-en-1-yl)benzene was successfully reduced to the corresponding primary amine, (E)-3-phenylprop-2-en-1-amine (cinnamylamine). To prevent side reactions and facilitate isolation, the newly formed amine was trapped in situ by reacting it with benzoyl chloride, yielding the stable amide, N-cinnamylbenzamide. This transformation highlights the practical use of the azide as a reliable precursor to the cinnamylamine (B1233655) core structure. escholarship.org

Table 1: Reduction of (E)-(3-azidoprop-1-en-1-yl)benzene and In Situ Acylation

| Substrate | Reagents | Product | Notes |

|---|---|---|---|

| (E)-(3-azidoprop-1-en-1-yl)benzene | 1. Carbonyl Iron Powder, NH₄Cl, H₂O/Surfactant2. Benzoyl Chloride | N-cinnamylbenzamide | The reaction proceeds via the reduction of the azide to a primary amine, which is immediately acylated. escholarship.org |

Enantioselective Transformations

While detailed research focusing specifically on the enantioselective transformations of this compound is limited, structurally related cinnamyl azides and their derivatives have proven to be valuable substrates in the field of asymmetric catalysis. These studies establish that the cinnamyl azide framework is amenable to stereocontrolled reactions, yielding chiral products with high levels of enantioselectivity.

One notable example involves the development of the first catalytic asymmetric intramolecular radical aziridination. nih.gov In this study, cinnamyl azidoformate, a derivative of cinnamyl alcohol, was used as the model substrate to explore the reactivity and stereoselectivity of the transformation. The reaction, catalyzed by a chiral cobalt(II)-porphyrin complex, produced chiral 3-oxa-1-azabicyclo[3.1.0]hexan-2-one derivatives. These bicyclic aziridines are valuable intermediates for synthesizing optically active vicinal amino alcohols and oxazolidinones. nih.gov

Table 2: Cobalt(II)-Catalyzed Asymmetric Radical Bicyclization of Cinnamyl Azidoformate

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| [Co(P1)] | 45 | 45 |

| [Co(P2)] | 87 | 94 |

| [Co(P3)] | 85 | 97 |

| [Co(P4)] | 68 | 84 |

Data sourced from a study on asymmetric radical bicyclization, where cinnamyl azidoformate was the model substrate. nih.gov

In another significant advancement, cinnamyl azide itself was utilized as a substrate in an asymmetric rhodium-catalyzed "click" cycloaddition with N-alkynylindoles. rsc.org This method provides atroposelective access to C–N axially chiral triazolyl indoles, which are important heterobiaryl scaffolds. The reaction demonstrated excellent compatibility with aliphatic azides, including cinnamyl azide, which reacted efficiently to give the desired chiral product in high yield and with outstanding enantioselectivity. This highlights the robustness and generality of using cinnamyl-type azides in powerful, atom-economic asymmetric transformations. rsc.org

Table 3: Asymmetric Rh-Catalyzed Cycloaddition with Cinnamyl Azide

| Alkyne Substrate | Azide Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-(phenylethynyl)indole derivative | Cinnamyl Azide | 93 | 98 |

Data from a study on the synthesis of C–N axially chiral N-triazolyl indoles. rsc.org

These examples collectively demonstrate that while this compound has not been the specific subject of extensive enantioselective studies, its core structure is highly conducive to such transformations, suggesting significant potential for its use in asymmetric synthesis.

Integration into Materials Science and Polymer Chemistry

Polymer Functionalization and Derivatization

The presence of both a polymerizable alkene and a reactive azide (B81097) handle on 3-azido-propenyl-benzene enables its use in a wide array of polymer functionalization and derivatization strategies. These strategies are pivotal for the development of smart materials, functional coatings, and advanced biomaterials.

Synthesis of Azide-Functionalized Monomers and Polymers

This compound can be classified as an azide-functionalized monomer. The synthesis of such monomers typically involves the introduction of an azide group onto a molecule that already contains a polymerizable unit. For instance, starting from 3-amino-propenyl-benzene, a diazotization reaction followed by treatment with sodium azide can yield the target compound. Alternatively, nucleophilic substitution of a suitable leaving group on the aromatic ring of a propenyl-benzene derivative with an azide salt is a common strategy. energetic-materials.org.cn

Once synthesized, these monomers can undergo polymerization to create polymers with pendant azide groups along the backbone. These azide-functionalized polymers are stable platforms that can be stored and later subjected to various post-polymerization modification reactions. The polymerization can be achieved through several methods, each offering different levels of control over the polymer architecture.

| Polymerization Method | Description | Resulting Polymer Characteristics |

| Free Radical Polymerization | Initiated by thermal or photochemical decomposition of an initiator, this method is robust and widely used. It leads to the formation of polydisperse polymer chains. | Random copolymers with statistical distribution of azide-functionalized units. |